

# Application Notes and Protocols for Encaleret Clinical Studies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the patient inclusion and exclusion criteria for clinical trials of **Encaleret**, an investigational oral calcilytic for the treatment of Autosomal Dominant Hypocalcemia Type 1 (ADH1). Additionally, detailed protocols for key experimental procedures and a summary of the underlying signaling pathway are presented to support further research and drug development efforts.

### **Patient Selection Criteria for Encaleret Studies**

The selection of an appropriate patient population is critical for the successful evaluation of a new therapeutic agent. The following tables summarize the key inclusion and exclusion criteria for the Phase 3 CALIBRATE study and a Phase 2b study of **Encaleret** in patients with ADH1. [1][2][3][4][5]

## **Inclusion Criteria**



| Criteria                        | Phase 3 (CALIBRATE) -<br>NCT05680818                                                                                                                                                                                                                                                                                                                                                                                              | Phase 2b - NCT04581629                                                                                                                                                                                                                                                 |
|---------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Age                             | ≥ 16 years                                                                                                                                                                                                                                                                                                                                                                                                                        | Information not consistently available                                                                                                                                                                                                                                 |
| Diagnosis                       | Documented pathogenic or likely pathogenic activating variant, or variant of uncertain significance, of the CASR gene associated with biochemical findings of hypoparathyroidism.                                                                                                                                                                                                                                                 | Have an activating mutation of the Calcium-sensing receptor (CASR) gene.                                                                                                                                                                                               |
| Clinical History                | Documented history of symptoms or signs of ADH1.                                                                                                                                                                                                                                                                                                                                                                                  | Information not consistently available                                                                                                                                                                                                                                 |
| Growth Plates (for adolescents) | Participants 16 to <18 years old must have closed growth plates on hand radiograph.                                                                                                                                                                                                                                                                                                                                               | Not specified                                                                                                                                                                                                                                                          |
| Medication Washout              | - Thiazide diuretics: must be discontinued for at least 14 days prior to SoC Optimization Visit 1 Phosphate binders (other than calcium salts): must be discontinued at least one day prior to SoC Optimization Visit 1 Magnesium or potassium supplements: must be willing to discontinue prior to the first dose of encaleret Potassium-sparing diuretics: must be willing to discontinue prior to the first dose of encaleret. | - Thiazide diuretics: may be enrolled if willing and able to discontinue Strong Cytochrome P3A4 (CYP3A4) inhibitors: should ideally be discontinued during the screening period Magnesium or potassium citrate supplements: should be discontinued starting on Day -1. |
| Informed Consent                | Capable of giving signed informed consent or assent.                                                                                                                                                                                                                                                                                                                                                                              | Be able to understand and sign a written informed consent or assent form.                                                                                                                                                                                              |



## Methodological & Application

Check Availability & Pricing

Body Mass Index (BMI) Not specified  $\geq 18.5$  to < 39 kg/m<sup>2</sup>.

## **Exclusion Criteria**



| Criteria                | Phase 3 (CALIBRATE) -<br>NCT05680818                                                                                                                                               | Phase 2b - NCT04581629                                                                                                                                                      |
|-------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Recent Seizures         | History of hypocalcemic seizure within the past 3 months preceding Screening.                                                                                                      | History of hypocalcemic seizure within the past 3 months.                                                                                                                   |
| Prior Surgery           | History of thyroid or parathyroid surgery.                                                                                                                                         | History of thyroid or parathyroid surgery.                                                                                                                                  |
| Renal Status            | History of renal transplantation. Estimated glomerular filtration rate (eGFR) <30 mL/minute/1.73 m².                                                                               | Estimated glomerular filtration rate (eGFR) < 25 mL/minute/1.73 m².                                                                                                         |
| Pregnancy and Lactation | Pregnant or nursing (lactating) women.                                                                                                                                             | Pregnant or nursing (lactating) women.                                                                                                                                      |
| Prior PTH Treatment     | History of treatment with parathyroid hormone (PTH) 1-84 or 1-34 within the 2 months preceding Screening under specific conditions.                                                | History of treatment with parathyroid hormone (PTH) 1-84 or 1-34 within the previous 3 months.                                                                              |
| Vitamin D Levels        | Blood 25-OH Vitamin D level <25 ng/mL.                                                                                                                                             | Blood 25-OH Vitamin D level < 25 ng/mL.                                                                                                                                     |
| Hematology              | Not specified                                                                                                                                                                      | Hemoglobin (Hgb) < 13 g/dL<br>for men and < 12 g/dL for<br>women.                                                                                                           |
| Infectious Diseases     | Positive Hepatitis B surface<br>antigen (HBsAg), Hepatitis A<br>immunoglobulin M (IgM), or<br>human immunodeficiency virus<br>(HIV) viral serology test at the<br>Screening Visit. | Positive hepatitis B surface antigen (HBsAg), hepatitis A immunoglobulin M (IgM), or human immunodeficiency virus (HIV) viral serology test results at the Screening Visit. |
| Drug/Alcohol Dependency | Not explicitly mentioned but may fall under conditions that affect compliance.                                                                                                     | History of drug or alcohol dependency within 12 months preceding the Screening Visit.                                                                                       |



| Other Investigational Drugs | Current participation in other investigational drug studies. | Current participation in other investigational drug studies.                       |
|-----------------------------|--------------------------------------------------------------|------------------------------------------------------------------------------------|
| ECG Abnormalities           | Not specified                                                | 12-lead resting electrocardiogram (ECG) with clinically significant abnormalities. |

# **Experimental Protocols**

The following sections outline the methodologies for key experiments and procedures cited in **Encaleret** clinical trials.

## **Patient Screening and Enrollment Workflow**

The process of identifying and enrolling eligible participants is a multi-step process designed to ensure patient safety and the integrity of the study data.





Click to download full resolution via product page

Patient screening and enrollment workflow for **Encaleret** clinical trials.



# Standard of Care (SoC) Optimization and Dose Titration Protocol

Objective: To stabilize participants on a standard of care regimen prior to randomization and to determine the optimal dose of **Encaleret** for each participant.

#### Protocol for SoC Optimization:

- Initiation: Following the screening visit, eligible participants begin a period of SoC optimization.
- Treatment: Participants receive oral calcium supplements and/or active vitamin D analogs (e.g., calcitriol).
- Monitoring: Serum calcium levels are monitored regularly.
- Titration: The doses of calcium and/or active vitamin D are adjusted to achieve and maintain a stable, safe serum calcium level as defined by the study protocol.
- Duration: This period can last for a predefined duration (e.g., up to 5 months in the CALIBRATE study) to ensure stability before randomization.

#### Protocol for **Encaleret** Dose Titration:

- Randomization: Participants are randomized to receive either Encaleret or continue with their optimized SoC.
- Starting Dose: Participants in the **Encaleret** arm begin with a pre-specified starting dose.
- Dose Escalation: The dose of **Encaleret** is gradually increased in a stepwise manner.
- Monitoring: Serum and urine calcium levels, as well as parathyroid hormone (PTH) levels, are closely monitored at regular intervals.
- Dose Adjustment: The dose is adjusted based on the individual's response, with the goal of normalizing serum and urine calcium levels while maintaining PTH in the appropriate range.



 Maintenance Phase: Once the optimal dose is achieved, the participant enters a maintenance phase on that stable dose.

### 24-Hour Urine Calcium Measurement Protocol

Objective: To quantify the total amount of calcium excreted in the urine over a 24-hour period.

#### Materials:

- A special large container for urine collection, often containing a preservative.
- A container for refrigeration or a cool place for storage.

#### Procedure:

- Start Time: The collection begins in the morning. The first urination of the day is discarded, but the time is noted as the start time.
- Collection: All subsequent urine for the next 24 hours is collected in the special container.
- Storage: The container is kept capped and stored in a refrigerator or a cool place during the collection period.
- Final Collection: The next morning, at the same time the collection started, the bladder is emptied one last time, and this urine is added to the container. This marks the end of the 24-hour collection.
- Labeling and Transport: The container is labeled with the patient's name, date, and time of completion and returned to the laboratory as instructed.

## **Serum Calcium Measurement Protocol**

Objective: To determine the concentration of calcium in the blood.

#### Procedure:

• Sample Collection: A blood sample is drawn from a vein, typically in the arm.



- Sample Preparation: The blood is centrifuged to separate the serum (the liquid portion) from the blood cells.
- Analysis: The serum is analyzed using an automated analyzer, often employing a colorimetric or ion-selective electrode method to measure the total calcium concentration.
- Albumin Correction: Because a significant portion of calcium in the blood is bound to albumin, the total serum calcium value is often corrected for the patient's albumin level to provide a more accurate reflection of the biologically active ionized calcium.

# Encaleret Mechanism of Action and Signaling Pathway

**Encaleret** is a negative allosteric modulator of the Calcium-Sensing Receptor (CaSR). In ADH1, a gain-of-function mutation in the CASR gene makes the receptor overly sensitive to extracellular calcium. This leads to inappropriately low secretion of parathyroid hormone (PTH) and increased urinary calcium excretion, resulting in hypocalcemia and hypercalciuria. **Encaleret** works by binding to the CaSR and reducing its sensitivity to calcium, thereby normalizing PTH secretion and renal calcium handling.

Simplified signaling pathway of the Calcium-Sensing Receptor (CaSR) and the mechanism of action of **Encaleret**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ucsfhealth.org [ucsfhealth.org]
- 5. emedicine.medscape.com [emedicine.medscape.com]



 To cite this document: BenchChem. [Application Notes and Protocols for Encaleret Clinical Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607308#patient-inclusion-and-exclusion-criteria-for-encaleret-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com